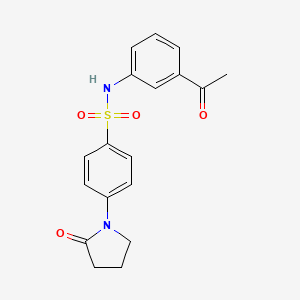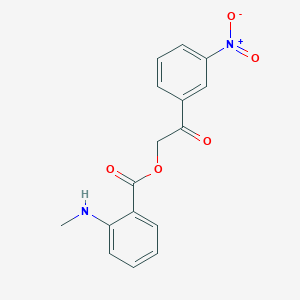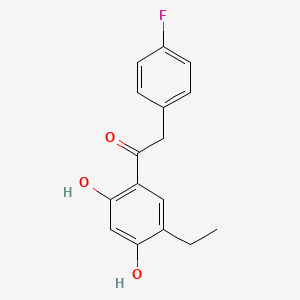![molecular formula C20H23NO2 B5726635 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5726635.png)
1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline, also known as TMAQ, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. TMAQ is a tetrahydroquinoline derivative that has been synthesized through a variety of methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
The mechanism of action of 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to act through multiple pathways. 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This results in increased levels of acetylcholine in the brain, which may improve cognitive function. 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has also been shown to have antioxidant properties, which may help to protect neurons from oxidative stress.
Biochemical and Physiological Effects:
1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and antioxidant properties, 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases. 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has also been shown to have anti-cancer properties, which may make it a promising candidate for cancer treatment.
实验室实验的优点和局限性
1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have high purity. 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline is also stable under a variety of conditions, which makes it a useful tool for studying its mechanism of action and physiological effects. However, there are also limitations to the use of 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies. Additionally, 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has not been extensively studied in humans, which limits its potential therapeutic applications.
未来方向
There are several future directions for research on 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline. One area of interest is in the development of 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline-based therapies for neurodegenerative diseases. Further studies are needed to fully understand the mechanism of action of 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline and its potential therapeutic applications. Additionally, more research is needed to investigate the anti-inflammatory and anti-cancer properties of 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline and its potential use in the treatment of these diseases.
合成方法
1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline can be synthesized through a variety of methods, including the reaction of 2,3,5-trimethylphenol with acetic anhydride and ammonium acetate, as well as through the reaction of 1,2,3,4-tetrahydroquinoline with 2,3,5-trimethylphenoxyacetic acid. These methods have been optimized to yield high purity 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline.
科学研究应用
1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been investigated for its potential therapeutic applications in a variety of scientific research studies. One such application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 1-[(2,3,5-trimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline has been shown to have neuroprotective effects, which may help to slow or prevent the progression of these diseases.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2,3,5-trimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-14-11-15(2)16(3)19(12-14)23-13-20(22)21-10-6-8-17-7-4-5-9-18(17)21/h4-5,7,9,11-12H,6,8,10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRWXQKLFWXCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)N2CCCC3=CC=CC=C32)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2,3,5-trimethylphenoxy)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726557.png)
![5-[(5-methyl-3-nitro-1H-pyrazol-1-yl)acetyl]-5H-dibenzo[b,f]azepine](/img/structure/B5726560.png)





![N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B5726603.png)

![N'-[(2-biphenylylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5726611.png)
![6-methoxy-2,2,4-trimethyl-1-[(4-methylphenyl)sulfonyl]-1,2-dihydroquinoline](/img/structure/B5726614.png)


![N-[3-(aminocarbonyl)-4-(4-fluorophenyl)-5-methyl-2-thienyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5726638.png)